(S)-4,4,4-trifluorobutan-2-amine
Overview
Description
(S)-4,4,4-trifluorobutan-2-amine is a chiral amine with the molecular formula C4H8F3N. This compound is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butane chain, with an amine group attached to the second carbon. The (S)-configuration indicates that the compound is the enantiomer with a specific spatial arrangement, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4,4-trifluorobutan-2-amine can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the formation of the amine. For example, starting from 4,4,4-trifluorobutan-2-one, a reduction reaction can be carried out using a chiral reducing agent such as (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst) to yield the desired (S)-amine.
Another method involves the nucleophilic substitution of a suitable leaving group in a precursor molecule with an amine group. For instance, 4,4,4-trifluorobutan-2-ol can be converted to its corresponding tosylate, which can then undergo nucleophilic substitution with ammonia or an amine source to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4,4-trifluorobutan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
(S)-4,4,4-trifluorobutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its use in the development of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (S)-4,4,4-trifluorobutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
®-4,4,4-trifluorobutan-2-amine: The enantiomer of (S)-4,4,4-trifluorobutan-2-amine, with different spatial arrangement and potentially different biological activity.
4,4,4-trifluorobutan-2-ol: A related compound with a hydroxyl group instead of an amine group.
4,4,4-trifluorobutan-2-one: A ketone derivative of the compound.
Uniqueness
This compound is unique due to its specific (S)-configuration, which can impart distinct chemical and biological properties compared to its ®-enantiomer and other related compounds. The trifluoromethyl group also contributes to its unique reactivity and interactions with molecular targets.
Properties
IUPAC Name |
(2S)-4,4,4-trifluorobutan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c1-3(8)2-4(5,6)7/h3H,2,8H2,1H3/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEQNJJYWZWKMC-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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